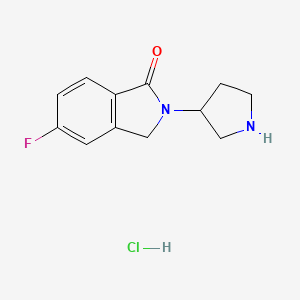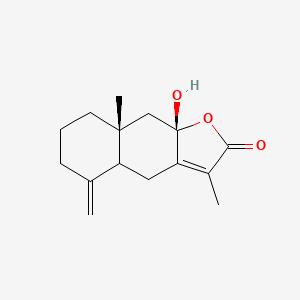
ICodonolactone;8beta-Hydroxyasterolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atractylenolide III is a sesquiterpene lactone compound derived from the traditional Chinese medicinal plant Atractylodes macrocephala Koidz. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 (CYP450)-mimetic oxidation models . The conversion involves specific reaction conditions that facilitate the oxidation process, resulting in the formation of atractylenolide III.
Industrial Production Methods: Industrial production of atractylenolide III typically involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions: Atractylenolide III undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP450 enzymes or biomimetic iron-porphyrin complexes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.
Major Products:
Oxidation: Leads to the formation of hydroxylated derivatives.
Reduction: Produces reduced forms of atractylenolide III.
Substitution: Results in various substituted lactone derivatives.
科学的研究の応用
Atractylenolide III has a wide range of applications in scientific research:
Chemistry: Used as a reference material in assays to detect its presence in plant root extracts and biological samples.
Biology: Investigated for its role in modulating oxidative stress and inflammatory responses.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Atractylenolide III exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways.
Anti-cancer: Influences the JAK2/STAT3 signaling pathway.
Neuroprotection: Inhibits glutamate-induced neuronal apoptosis and modulates oxidative stress.
類似化合物との比較
Atractylenolide I: Shares similar anti-inflammatory and neuroprotective properties.
Atractylenolide II: Known for its anti-cancer activities but less frequently reported compared to atractylenolide III.
Uniqueness: Atractylenolide III stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and therapeutic applications .
特性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
(8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11?,14-,15+/m1/s1 |
InChIキー |
FBMORZZOJSDNRQ-JBAPVGOWSA-N |
異性体SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C |
正規SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
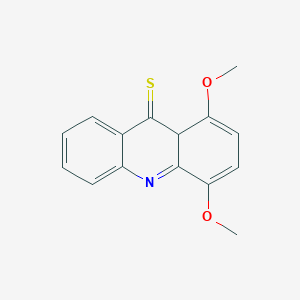

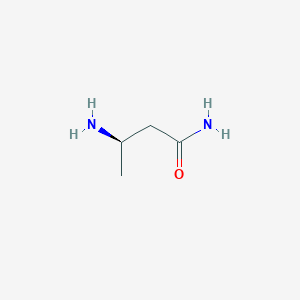

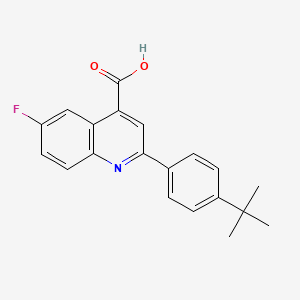
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)
![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)
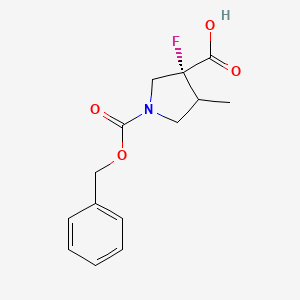

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)
![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
